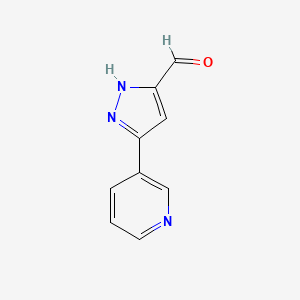

5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde

Vue d'ensemble

Description

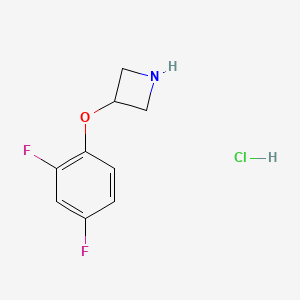

The compound “5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyridine ring is attached to the pyrazole ring at the 3-position . The compound also contains a carbaldehyde group, which consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction analysis . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, a study reported that the compound “5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride” has a molecular weight of 225.63 .Applications De Recherche Scientifique

1. Heterocyclization of Polarized System

- Application Summary: This research focuses on the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives starting from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one .

- Methods of Application: The starting compound was prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which reacted with thiourea to obtain a pyrimidinthiol derivative. This compound was then allowed to react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative .

- Results: The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

2. 1H-Pyrazolo[3,4-b]pyridines

- Application Summary: This research covers the synthesis and biomedical applications of 1H-Pyrazolo[3,4-b]pyridines .

- Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine. The review covers the diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the synthetic methods used .

- Results: These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine. They have been associated with more than 300,000 structures and around 5500 references, including nearly 2400 patents .

3. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate

- Application Summary: This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .

- Methods of Application: The synthesis was carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .

- Results: The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .

4. Antifungal Activities of 3-Aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide

- Application Summary: The synthesis and antifungal activities of a few 3-aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide were reported .

- Methods of Application: The specific methods of synthesis and application were not detailed in the search results .

- Results: Among the synthesized compounds, one exhibited strong inhibition (MIC 0.016 mg mL −1) against the screened Candida species .

5. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate

- Application Summary: This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .

- Methods of Application: The synthesis was carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .

- Results: The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .

6. Antifungal Activities of 3-Aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide

- Application Summary: The synthesis and antifungal activities of a few 3-aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide were reported .

- Methods of Application: The specific methods of synthesis and application were not detailed in the search results .

- Results: Among the synthesized compounds, one exhibited strong inhibition (MIC 0.016 mg mL −1) against the screened Candida species .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-pyridin-3-yl-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLKJUXFYPLTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.